molecular formula C13H17ClN4O B13709636 3-Amino-5-(3-morpholinophenyl)pyrazole Hydrochloride

3-Amino-5-(3-morpholinophenyl)pyrazole Hydrochloride

Cat. No.: B13709636
M. Wt: 280.75 g/mol
InChI Key: GJYXNVDZCINDDW-UHFFFAOYSA-N
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Description

3-Amino-5-(3-morpholinophenyl)pyrazole Hydrochloride is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms. The presence of the amino group and the morpholine ring in this compound enhances its chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-(3-morpholinophenyl)pyrazole Hydrochloride typically involves the reaction of 3-morpholinophenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring. The reaction is followed by the introduction of the amino group at the 3-position of the pyrazole ring. The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-(3-morpholinophenyl)pyrazole Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives.

    Substitution: Halogenated pyrazole derivatives.

Scientific Research Applications

3-Amino-5-(3-morpholinophenyl)pyrazole Hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-Amino-5-(3-morpholinophenyl)pyrazole Hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-5-methylpyrazole: Similar structure but lacks the morpholine ring.

    3-Amino-5-(4-morpholinophenyl)pyrazole: Similar structure with a different substitution pattern on the phenyl ring.

    5-Amino-3-(4-morpholinophenyl)pyrazole: Similar structure with the amino group at a different position on the pyrazole ring.

Uniqueness

3-Amino-5-(3-morpholinophenyl)pyrazole Hydrochloride is unique due to the presence of both the amino group and the morpholine ring, which confer distinct chemical reactivity and potential biological activities. The specific substitution pattern on the phenyl ring also contributes to its unique properties and applications.

Properties

Molecular Formula

C13H17ClN4O

Molecular Weight

280.75 g/mol

IUPAC Name

5-(3-morpholin-4-ylphenyl)-1H-pyrazol-3-amine;hydrochloride

InChI

InChI=1S/C13H16N4O.ClH/c14-13-9-12(15-16-13)10-2-1-3-11(8-10)17-4-6-18-7-5-17;/h1-3,8-9H,4-7H2,(H3,14,15,16);1H

InChI Key

GJYXNVDZCINDDW-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC=CC(=C2)C3=CC(=NN3)N.Cl

Origin of Product

United States

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